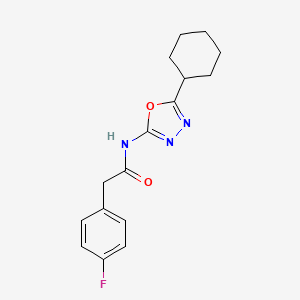

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c17-13-8-6-11(7-9-13)10-14(21)18-16-20-19-15(22-16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZMYEVIBZZQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylamine Reaction: The synthesis begins with the reaction of cyclohexylamine with carbon disulfide and hydrazine hydrate to form 5-cyclohexyl-1,3,4-oxadiazole-2-thiol.

Acylation: The oxadiazole-2-thiol is then acylated with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine to yield N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under reflux conditions.

Major Products

Oxidation: Cyclohexanone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antifungal properties. The structure of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide suggests it may also possess similar activities.

Case Study:

A study published in MDPI highlighted that derivatives of oxadiazole showed promising antifungal activity against various fungal strains. For instance, compounds with specific substitutions on the phenyl ring exhibited minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole .

| Compound | MIC (µg/mL) | Standard Comparison |

|---|---|---|

| This compound | TBD | Ketoconazole (4.3) |

Anticancer Properties

Oxadiazole derivatives have been investigated for their anticancer potential due to their ability to inhibit specific cancer cell lines.

Case Study:

Research has indicated that certain oxadiazole compounds can induce apoptosis in cancer cells. A related compound was shown to inhibit cell proliferation in breast cancer models, suggesting that this compound may have similar effects .

Pesticidal Activity

The oxadiazole structure is also associated with pesticidal properties, making it a candidate for agricultural applications.

Case Study:

A study on oxadiazole derivatives demonstrated effective activity against plant pathogens such as Fusarium oxysporum. The compound's structure allows it to interact with fungal enzymes crucial for pathogen survival .

| Compound | Efficacy (%) | Comparison |

|---|---|---|

| This compound | TBD | Hymexazol (100%) |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.

Key Findings:

Research indicates that modifications on the cyclohexyl and fluorophenyl groups can enhance the biological activity of oxadiazole derivatives. For example, introducing electron-withdrawing groups has been shown to increase antifungal potency .

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could play a role in binding to biological targets, while the fluorophenyl group might enhance cell membrane permeability.

Comparison with Similar Compounds

Substituent Variations in Oxadiazole Derivatives

Key structural analogs include:

Structural Insights :

- Cyclohexyl vs.

- Acetamide vs. Benzamide : The target compound’s acetamide linkage (CH2CONH-) offers greater conformational flexibility than the rigid benzamide (Ar-CONH-) in compound 54 , which may affect binding kinetics .

- Thioether Linkages : Compounds 5d and 4l incorporate a sulfanyl (-S-) bridge, which may alter electronic properties and metabolic stability compared to the direct acetamide linkage in the target compound .

Physicochemical Properties

Analytical Data Comparison :

| Compound | Melting Point (°C) | HPLC Retention Time (min) | Purity (%) | Molecular Weight |

|---|---|---|---|---|

| Target | Not reported | Not reported | Not reported | 349.4 (C17H19FN3O2) |

| 54 | White solid | 12.732 | 95.5 | 333.3 (C16H16FN3O2) |

| 5d | Not reported | Not reported | Not reported | 458.3 (C19H13BrFN3O2S) |

| 4l | 217–219 | Not reported | 74% yield | 442.5 (C20H19FN4O3S) |

Key Observations :

- The target compound’s molecular weight (349.4 g/mol) is intermediate among analogs, balancing lipophilicity and solubility.

- Compound 54 , with a benzamide group, shows a shorter HPLC retention time (12.732 min) compared to its phenyl-substituted analog 57 (13.318 min), suggesting higher polarity due to the fluorine atom .

- The thioether-containing compound 4l has a higher molecular weight (442.5 g/mol) and lower yield (74%) compared to the target, likely due to synthetic complexity .

Pharmacological Implications

- COX-2 Inhibition : A structurally related compound, N-(4-((5-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide , demonstrated COX-2 inhibitory activity, suggesting that fluorophenyl-oxadiazole hybrids may target inflammatory pathways .

- Tyrosinase Inhibition : Benzofuran-appended oxadiazoles (e.g., 5d ) showed tyrosinase inhibition, indicating that aromatic substituents modulate enzyme targeting .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in antimicrobial and anticancer therapies, as well as its mechanism of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexyl group attached to an oxadiazole ring and a fluorophenyl acetamide moiety, contributing to its lipophilicity and potential biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles demonstrate significant antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. . The mechanism behind this activity is often linked to the presence of specific functional groups that interfere with bacterial biofilm formation and gene transcription related to virulence.

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against cancer cell lines. In a comparative study, several oxadiazole derivatives were synthesized and tested against the MCF-7 breast cancer cell line. Notably, some derivatives exhibited IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent . This suggests that the compound may possess significant anticancer potential.

The biological activity of this compound is thought to involve the inhibition of key enzymes and pathways critical for cell proliferation and survival in both microbial and cancerous cells. For example, some oxadiazole derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression involved in cancer progression .

Case Studies

- Antimicrobial Efficacy : A study evaluating various oxadiazole derivatives found that compounds with acetyl groups showed enhanced antimicrobial activity compared to their non-acetylated counterparts. The study emphasized the importance of structural modifications in enhancing biological efficacy .

- Cytotoxicity Assessment : In vitro testing on L929 normal cells revealed that while certain derivatives exhibited cytotoxicity at higher concentrations, others improved cell viability at lower doses. This duality highlights the potential for selective targeting in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves oxadiazole ring formation via cyclocondensation of thiosemicarbazide derivatives, followed by acylation with 4-fluorophenyl acetic acid. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Temperature control : Reflux conditions (60–80°C) prevent side reactions during cyclization .

- Purification : Column chromatography or recrystallization (ethanol/dioxane) achieves >95% purity . Yield optimization requires balancing stoichiometry and reaction time (typically 6–12 hours).

Q. How can NMR and mass spectrometry confirm the compound’s structure?

- ¹H NMR : Cyclohexyl protons appear as multiplets (δ 1.2–2.1 ppm); 4-fluorophenyl aromatic protons resonate at δ 7.2–7.4 ppm .

- ¹³C NMR : Oxadiazole carbons at ~165–170 ppm; amide carbonyl at ~170 ppm .

- ¹⁹F NMR : Single peak near -115 ppm confirms fluorophenyl substitution .

- HRMS : Molecular ion peak matches theoretical mass (e.g., C₁₇H₁₉FN₃O₂: m/z 324.1461) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Anticancer activity : MTT assay against breast cancer cell lines (e.g., MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for lipoxygenase (LOX) or acetylcholinesterase (AChE), comparing inhibition to standard controls (e.g., quercetin for LOX) .

- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Q. What are the compound’s solubility and stability profiles under laboratory conditions?

- Solubility : Highly soluble in DMSO and dichloromethane; sparingly soluble in water (<0.1 mg/mL) .

- Stability : Degrades in acidic/basic aqueous buffers (pH <3 or >10) within 24 hours. Store desiccated at -20°C for long-term stability .

Advanced Research Questions

Q. How can structural analogs resolve contradictions in reported enzymatic inhibition data?

Discrepancies may arise from assay conditions (e.g., enzyme isoforms, substrate concentrations). Strategies include:

- Comparative SAR studies : Synthesize analogs with modified oxadiazole substituents (e.g., methyl, methoxy) to identify critical functional groups .

- Orthogonal assays : Validate inhibition using isothermal titration calorimetry (ITC) alongside fluorometric assays .

- Molecular dynamics simulations : Model enzyme-compound interactions to explain variability in binding affinities .

Q. What computational methods predict pharmacokinetic properties of this compound?

- Lipophilicity (LogP) : Predict via DFT-based methods (e.g., B3LYP/6-31G*) or software like Schrödinger’s QikProp .

- Metabolic stability : CYP450 interaction analysis using docking studies (AutoDock Vina) and metabolite identification via LC-MS .

- Bioavailability : SwissADME or admetSAR predict absorption and blood-brain barrier penetration .

Q. How can crystallography elucidate the compound’s interaction with biological targets?

- Co-crystallization : Soak the compound with purified target proteins (e.g., kinases) and solve structures via X-ray diffraction (SHELX suite) .

- Electron density maps : Identify hydrogen bonds between the acetamide group and active-site residues (e.g., Asp/Glu) .

- Thermal shift assays : Validate target engagement by monitoring protein melting temperature shifts .

Q. What mechanistic insights explain the compound’s selective cytotoxicity in cancer cells?

- Apoptosis assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .

- ROS detection : Use DCFH-DA probe to quantify reactive oxygen species generation .

- Transcriptomics : RNA-seq identifies dysregulated pathways (e.g., PI3K/AKT) post-treatment .

Q. How does the 4-fluorophenyl group influence binding to hydrophobic enzyme pockets?

- Fluorine scan : Compare binding free energy (ΔG) of fluorinated vs. non-fluorinated analogs via MM-GBSA calculations .

- Crystal structure analysis : Fluorine’s electronegativity enhances π-stacking with aromatic residues (e.g., Phe, Tyr) .

- Isothermal titration calorimetry (ITC) : Quantify entropy-driven binding contributed by hydrophobic interactions .

Q. What strategies optimize the compound’s selectivity over off-target receptors?

- Proteome-wide profiling : Use affinity pulldown with biotinylated probes and LC-MS/MS to identify off-targets .

- Alanine scanning mutagenesis : Identify critical residues in the target’s active site for rational design .

- Pharmacophore modeling : Overlay compound with known selective inhibitors to refine substituent placement .

Notes

- Methodological rigor : Cross-validate findings using orthogonal techniques (e.g., NMR + HRMS for structure; ITC + fluorometry for enzyme kinetics).

- Data interpretation : Address contradictions by contextualizing experimental conditions (e.g., enzyme source, cell line variability).

- Ethical compliance : Ensure all biological assays adhere to institutional biosafety guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.